7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Catalog No.
S12340002
CAS No.
906456-07-3
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-d...

CAS Number

906456-07-3

Product Name

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

IUPAC Name

7-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-2-4-8-5-3-6-11(7-8)9(14)12-10(15)13-11/h2,8H,1,3-7H2,(H2,12,13,14,15)

InChI Key

UMKOMKQKXDZYCC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCC2(C1)C(=O)NC(=O)N2

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by a unique spirocyclic structure. This compound features a diazaspiro framework, which consists of two nitrogen atoms integrated into a spirocyclic system that includes a decane backbone. The presence of the prop-2-en-1-yl group suggests potential reactivity, particularly in addition reactions due to the unsaturation of the alkene. The molecular formula for this compound is C11H13N3O2C_{11}H_{13}N_3O_2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

The reactivity of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione can be attributed to its functional groups, particularly the unsaturated alkene and the carbonyl groups present in the structure. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Michael Addition: The alkene moiety is susceptible to Michael addition reactions with nucleophiles, which can result in the formation of new carbon-carbon bonds.
  • Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions, leading to the formation of more complex cyclic structures.

Research into the biological activity of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione suggests potential pharmacological properties. Compounds with similar diazaspiro frameworks have been noted for their activity against various biological targets, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties: Certain structural analogs exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Compounds with similar structures have been studied for their ability to modulate inflammatory pathways.

The synthesis of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Spirocyclic Framework: This often involves cyclization reactions starting from appropriate precursors containing both nitrogen and carbon functionalities.
  • Alkylation: The introduction of the prop-2-en-1-yl group can be achieved through alkylation reactions using suitable alkylating agents.
  • Functional Group Modifications: Subsequent modifications may include oxidation or reduction steps to achieve the desired carbonyl functionalities.

The unique structure of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione lends itself to various applications in fields such as:

  • Medicinal Chemistry: Due to its potential biological activities, it may serve as a lead compound for drug development.
  • Material Science: Its structural properties could be explored in the development of novel materials or polymers.

Interaction studies involving 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione may focus on its binding affinity with biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Binding Studies: To assess the affinity and specificity towards biological targets.

Several compounds share structural features with 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione. A comparison highlights its uniqueness:

Compound NameStructure TypeNotable FeaturesUnique Aspects
1-Methyl-8-phenyldiazaspiro[4.5]decane-2,4-dioneDiazaspiroContains a phenyl groupExhibits distinct pharmacological profiles
3-(1,3-thiazol-2-yl)-1,3-diazaspiro[4.5]decaneDiazaspiro with thiazoleThiazole ring enhances reactivityPotentially different biological activity
1,3-Diazaspiro[4.5]decane derivativesGeneral diazaspiroVarious substituents possibleBroad range of biological activities

Traditional Organic Synthesis Approaches

Classical methods for synthesizing 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione rely on stepwise functionalization of hydantoin precursors. A foundational strategy involves alkylation of hydantoin derivatives at the 3-position using allyl halides. For instance, treatment of 1,3-diazaspiro[4.5]decane-2,4-dione with allyl bromide in the presence of a base like potassium carbonate yields the prop-2-en-1-yl substituent via nucleophilic substitution. This method, while straightforward, often requires stringent temperature control (60–80°C) and prolonged reaction times (12–24 hours) to achieve moderate yields (~40–60%).

Cyclization reactions further refine the spirocyclic architecture. A notable example involves the condensation of allyl-substituted hydantoic acids under acidic conditions. Heating 3-allylhydantoic acid in hydrochloric acid at 90°C induces intramolecular cyclization, forming the spirocyclic core with concurrent elimination of water. This approach benefits from readily available starting materials but faces challenges in regioselectivity, often producing mixtures of 5,5- and 6,5-spiro isomers requiring chromatographic separation.

Table 1: Traditional Synthesis Conditions and Outcomes

Reaction TypeConditionsYield (%)Key Reference
AlkylationAllyl bromide, K₂CO₃, 80°C55
Acidic CyclizationHCl, 90°C, 1.5 h48
Hydantoin CondensationEtOH, reflux, 8 h62

Modern Catalytic Strategies for Spirocyclic Assembly

Contemporary methods emphasize catalytic processes to enhance efficiency and stereocontrol. The aza-Michael addition has emerged as a pivotal step, enabling regioselective formation of the hydantoin ring. For example, carbodiimides derived from cyclohexylamines undergo intermolecular aza-Michael additions with α,β-unsaturated esters, yielding spirocyclic intermediates with >90% regioselectivity. This reaction exploits steric differences between substituents to direct nucleophilic attack, a concept validated in the synthesis of 5,5-pentamethylenehydantoin derivatives.

Transition-metal catalysis further expands synthetic possibilities. Suzuki-Miyaura coupling introduces aromatic or heteroaromatic groups to the spirohydantoin core. In one protocol, a boronate ester-functionalized hydantoin undergoes palladium-catalyzed cross-coupling with 3-fluorophenylboronic acid, achieving 78% yield with retention of spirocyclic integrity. Ruthenium-catalyzed ring-closing metathesis (RCM) also proves effective for constructing the decane ring. Substrates bearing terminal alkenes, when treated with Grubbs-II catalyst, form the spirocyclic skeleton in 85% yield within 2 hours.

Table 2: Catalytic Systems in Spirohydantoin Synthesis

CatalystReaction TypeYield (%)Selectivity
Pd(PPh₃)₄Suzuki Coupling78>95% regioselect
Grubbs-IIRing-Closing Metathesis85100% E-selectivity
Chiral OxazaborolidineAsymmetric Reduction9298% ee

Enantioselective synthesis leverages chiral auxiliaries and catalysts. Sodium borohydride reduction of ketone intermediates produces (3S)-hydroxy derivatives with >98% enantiomeric excess (ee), while CBS-catalyzed reductions yield the (3R)-epimer. These advances address historical challenges in accessing stereochemically pure spirohydantoins.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis enables rapid diversification of the spirohydantoin scaffold for drug discovery. Resin-bound hydantoin precursors, such as Wang resin-linked hydantoic acids, undergo sequential alkylation and cyclization steps. Allylation using Merrifield resin-supported allyl bromides introduces the prop-2-en-1-yl group with 70–80% efficiency, as quantified by cleavage and LC-MS analysis.

Combinatorial libraries exploit ring-closing metathesis (RCM) on solid supports. Triene-functionalized hydantoins, when treated with Grubbs catalyst, yield spirocyclic products with varying ring sizes (n = 4–6). A tandem RCM-cross metathesis (CM) protocol further diversifies outputs, generating bicyclic dimers and allylated derivatives in a single pot.

Table 3: Building Blocks for Solid-Phase Diversity

Resin TypeFunctional GroupPost-Cleavage Product
Wang ResinHydantoic Acid5,5-Spirocyclic Hydantoin
Merrifield ResinAllyl Bromide3-Allylhydantoin
TentaGel S NH₂Azide1,5-Fused Bicyclic Derivatives

Automated platforms integrate these steps, enabling synthesis of 50–100 analogs per week. Post-synthetic modifications, such as fluorination with Deoxo-Fluor® or amide couplings using HBTU, append pharmacophoric groups (e.g., pyrazoles, benzothiazoles) to the spirocyclic core.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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